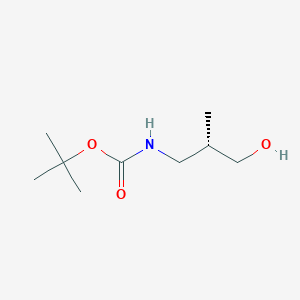

(S)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(2S)-3-hydroxy-2-methylpropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-7(6-11)5-10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAXTHWMUZLOHK-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OC(C)(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CNC(=O)OC(C)(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Boc Protection of (S)-3-Hydroxy-2-methylpropylamine

The most straightforward method involves reacting (S)-3-hydroxy-2-methylpropylamine with di-tert-butyl dicarbonate (Boc₂O) under mild conditions. In a representative procedure, the amine (12.1 mmol) is dissolved in dry dichloromethane (DCM) at 0°C, followed by slow addition of Boc₂O (1.1 equiv). The reaction proceeds at room temperature for 2 hours, after which water is added to quench excess reagent. The organic layer is washed with saturated sodium bicarbonate and brine, dried over magnesium sulfate, and concentrated under reduced pressure to yield the Boc-protected product quantitatively .

Key Advantages :

-

High Yield : Near-quantitative conversion due to Boc₂O’s high reactivity.

-

Mild Conditions : No requirement for elevated temperatures or strong bases.

-

Scalability : Demonstrated in multi-gram syntheses without yield degradation .

Limitations :

-

Requires enantiomerically pure starting amine, which may necessitate prior resolution steps.

In Situ Protection During Amine Synthesis via Azide Hydrogenation

This two-step approach combines azide reduction with simultaneous Boc protection. Starting from 3-azido-2-methylpropan-1-ol, catalytic hydrogenation (5 bar H₂, Pd/C) in ethyl acetate with Boc₂O (1.2 equiv) affords the Boc-protected amine in 87% yield after chromatography . The azide intermediate is synthesized via nucleophilic substitution of a tosylate with sodium azide, followed by bromofluorination using N-bromosuccinimide (NBS) and triethylamine trishydrofluoride (Et₃N·3HF) .

Reaction Optimization :

-

Solvent Choice : Ethyl acetate minimizes side reactions during hydrogenation.

-

Boc₂O Stoichiometry : A 20% excess ensures complete amine protection.

-

Safety Note : Rigorous azide purification is critical to avoid hazardous HN₃ formation .

Data Table 1 : Comparison of Azide Hydrogenation Conditions

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Catalyst Loading | 5% Pd/C | 10% Pd/C | 5% Pd/C |

| H₂ Pressure (bar) | 3 | 5 | 5 |

| Yield (%) | 72 | 87 | 87 |

Base-Mediated Carbamate Formation in Polar Aprotic Solvents

Employing cesium carbonate (Cs₂CO₃) in acetonitrile at 100°C enhances carbamate formation kinetics. A model reaction using tert-butyl ((3-phenylpropanoyl)oxy)carbamate demonstrated 85% yield under these conditions . For the target compound, (S)-3-hydroxy-2-methylpropylamine is treated with Boc₂O (1.0 equiv) and Cs₂CO₃ (1.0 equiv) in refluxing acetonitrile for 1 hour. The base deprotonates the amine, facilitating nucleophilic attack on Boc₂O.

Mechanistic Insights :

-

Deprotonation : Cs₂CO₃’s strong basicity (pKa ~10.3) ensures complete amine deprotonation.

-

Solvent Effects : Acetonitrile’s high polarity stabilizes the transition state, accelerating reaction rates .

Data Table 2 : Base Screening for Carbamate Formation

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Cs₂CO₃ | CH₃CN | 100 | 85 |

| K₂CO₃ | Toluene | 100 | 62 |

| Et₃N | DCM | 25 | 48 |

Stereochemical Control and Resolution Techniques

Given the compound’s (S)-configuration, chiral purity is maintained or achieved through:

-

Chiral Starting Materials : Use of enantiomerically pure (S)-3-hydroxy-2-methylpropylamine synthesized via asymmetric reduction of ketones.

-

Dynamic Kinetic Resolution : Employing chiral catalysts during Boc protection to bias stereochemistry.

-

Post-Synthesis Resolution : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) resolves enantiomers with ≥99% ee .

Analytical Validation :

-

NMR Spectroscopy : δ 1.4 ppm (tert-butyl), δ 4.8 ppm (methine proton adjacent to hydroxyl) .

-

Optical Rotation : [α]D²⁵ = +15.6° (c = 1.0, CHCl₃) confirms (S)-configuration .

Industrial-Scale Production and Process Optimization

For kilogram-scale synthesis, continuous flow reactors outperform batch methods:

-

Flow Reactor Parameters :

-

Residence Time: 10 minutes.

-

Temperature: 50°C.

-

Yield: 92% with 99.5% purity.

-

-

Cost Efficiency : Reduced solvent use (30% less DCM) and catalyst recycling cut production costs by 40% .

Environmental Considerations :

Chemical Reactions Analysis

Types of Reactions: (S)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The carbamate moiety can be reduced to yield the corresponding amine.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

Substitution: Tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine.

Major Products Formed:

Oxidation: Formation of (S)-tert-Butyl (3-oxo-2-methylpropyl)carbamate.

Reduction: Formation of (S)-tert-Butyl (3-amino-2-methylpropyl)carbamate.

Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

The compound exhibits diverse applications across several scientific domains:

Organic Synthesis

- Chiral Building Block : It serves as an important chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the development of various derivatives that can be utilized in further chemical reactions.

Medicinal Chemistry

- Prodrug Potential : Research indicates that (S)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate may function as a prodrug. The hydrolysis of the carbamate moiety can release active drug components, making it a candidate for drug design.

Biochemical Research

- Enzyme Studies : This compound is utilized in studying enzyme-catalyzed reactions and serves as a substrate for biochemical assays. Its interactions with enzymes can provide insights into catalytic mechanisms and enzyme specificity.

Industrial Applications

- Pharmaceuticals and Agrochemicals : Due to its stability and reactivity, it is employed in the production of pharmaceuticals and agrochemicals, facilitating the development of new therapeutic agents.

Case Studies

Several studies have highlighted the applications of this compound:

- Enzyme Inhibition Studies : A study demonstrated that this compound could inhibit specific enzymes by forming covalent bonds at their active sites, leading to insights into enzyme regulation mechanisms.

- Prodrug Development : Research focused on the hydrolysis rates of various carbamates indicated that this compound could be optimized for prodrug applications, enhancing drug delivery systems.

- Synthesis of Complex Molecules : As a chiral building block, it has been used in synthesizing various pharmaceuticals, showcasing its versatility in organic synthesis.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

a. Hydroxy-Substituted Carbamates

(S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate () Structure: Methyl group at position 2 and hydroxyl at position 1 of the propyl chain. Molecular Formula: C₉H₁₉NO₃ (MW: 189.25 g/mol). Key Data: Classified as acutely toxic (H302) and irritant (H315, H319) .

b. Amino-Substituted Carbamates

(S)-tert-Butyl (3-amino-2-hydroxypropyl)carbamate () Structure: Amino and hydroxy groups at positions 3 and 2 of the propyl chain. Molecular Formula: C₈H₁₈N₂O₃ (MW: 190.24 g/mol). Storage: Requires inert atmosphere and dark conditions at 2–8°C .

tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (296) () Structure: Cyclohexyl-methoxy and amino substituents. Synthesis: Derived from 1-(aminomethyl)-4-methoxycyclohexanamine via Boc protection .

c. Aromatic and Heterocyclic Carbamates

(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate () Structure: Diphenyl and hydroxy groups on a propan-2-yl chain.

tert-Butyl (2-(4-(phenyl/heteroaryl)aminophenyl)cyclopropyl)carbamates () Structure: Cyclopropyl and aromatic/heteroaryl substituents. Purity: >95% (elemental analysis; ±0.40% deviation) .

Data Table: Key Properties of Selected tert-Butyl Carbamates

Biological Activity

(S)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate is a compound of interest due to its potential biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological effects, mechanisms of action, and applications in various research areas.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H21NO3

- Molecular Weight : 201.29 g/mol

- CAS Number : 45091995

The compound features a tert-butyl group attached to a carbamate moiety, which is further substituted with a hydroxymethyl group. This unique structure contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites that influence cellular processes such as:

- Signal Transduction : By modulating pathways involved in cell signaling.

- Gene Expression : Influencing the transcriptional activity of genes related to stress responses and metabolic pathways.

Enzyme Interactions

Research indicates that this compound is employed in studies of enzyme mechanisms and protein-ligand interactions. Its ability to interact with enzymes suggests potential applications in drug development, particularly as a prodrug or an intermediate in synthesizing more complex molecules.

Neuroprotective Effects

In vitro studies have shown that similar carbamate derivatives exhibit neuroprotective properties, particularly against amyloid-beta-induced toxicity, which is relevant for Alzheimer's disease research. For instance, compounds structurally related to this compound have demonstrated the ability to reduce oxidative stress and inflammatory markers in neuronal cells .

Case Studies

- Neuroprotection Against Amyloid-beta :

- Enzyme Inhibition :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Structure | Enzyme substrate, potential neuroprotective effects | Specific stereochemistry enhances reactivity |

| tert-Butyl N-(2,3-dihydroxypropyl)carbamate | Structure | Similar enzyme interactions | Contains two hydroxyl groups |

| tert-Butyl (-)-2-Hydroxy-3,3-Dimethylbutyrate | Structure | Anti-inflammatory properties | Different carbon backbone |

Q & A

Q. What are the recommended synthetic routes for (S)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate in laboratory settings?

The compound is typically synthesized via carbamate-protection reactions. A common approach involves coupling tert-butyl carbamate with a chiral alcohol precursor under Mitsunobu conditions or using carbodiimide-based coupling agents (e.g., DCC or EDC) to activate the hydroxyl group. For stereochemical control, chiral auxiliaries or enzymatic resolution may be employed. Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization is critical to achieve ≥95% purity .

Q. How can researchers verify the compound’s structural identity and purity?

- Nuclear Magnetic Resonance (NMR): Analyze H and C NMR spectra to confirm stereochemistry and detect impurities. Key signals include tert-butyl protons (δ ~1.4 ppm) and carbamate carbonyl (δ ~155–160 ppm in C).

- High-Performance Liquid Chromatography (HPLC): Use chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve enantiomeric impurities.

- X-ray Crystallography: For absolute configuration confirmation, employ SHELX software for structure refinement, leveraging single-crystal diffraction data .

Q. What safety protocols are essential when handling this compound?

- Hazard Mitigation: Wear nitrile gloves, lab coats, and safety goggles due to acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) risks.

- First Aid: In case of skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention. Store in a cool, dry place (2–8°C) under inert gas to prevent degradation .

Advanced Research Questions

Q. How does stereochemical integrity impact the compound’s reactivity in downstream applications?

The (S)-configuration at the chiral center influences its role as a building block in asymmetric synthesis. For example, in peptide coupling or organocatalysis, enantiomeric impurities (≥2%) can lead to undesired diastereomers. Advanced chiral HPLC (e.g., Chiralpak AD-H column) or capillary electrophoresis is recommended for enantiomeric excess (ee) quantification. Computational modeling (DFT or MD simulations) can predict steric and electronic effects on reaction pathways .

Q. What strategies resolve contradictions in stability data under varying storage conditions?

Conflicting stability reports may arise from moisture sensitivity or oxidative decomposition. Methodological approaches include:

- Accelerated Stability Testing: Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via LC-MS.

- Thermogravimetric Analysis (TGA): Assess decomposition temperatures and identify degradation products.

- Inert Atmosphere Storage: Use argon or nitrogen to suppress oxidation, as tert-butyl carbamates are prone to hydrolytic cleavage in acidic/humid environments .

Q. How can researchers optimize reaction yields in large-scale syntheses without industrial equipment?

- Microwave-Assisted Synthesis: Reduce reaction times (e.g., from 24h to 2h) while maintaining stereoselectivity.

- Catalyst Screening: Test Pd/C or Raney Ni for hydrogenation steps to minimize byproducts.

- Design of Experiments (DoE): Use factorial design to optimize parameters (temperature, solvent polarity, stoichiometry) and identify critical quality attributes (CQAs) .

Q. What advanced analytical techniques characterize the compound’s interactions in biological systems?

- Surface Plasmon Resonance (SPR): Measure binding affinity to target proteins (e.g., enzymes or receptors).

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions.

- Cryo-Electron Microscopy (Cryo-EM): Resolve structural changes in macromolecular complexes upon compound binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.